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Compound of Interest

Compound Name: (p-Hydroxybenzyl)malonic acid

Cat. No.: B1649427

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified
by CAS number 90844-16-9, chemically known as 2-[(4-hydroxyphenyl)methyl]propanedioic
acid or (p-hydroxybenzyl)malonic acid. This document consolidates available data on its
physicochemical properties, synthesis, analytical methods, and biological activity, with a
particular focus on its role as an inhibitor of insulin-induced lipogenesis. Detailed experimental
protocols and visual representations of key pathways are included to support further research
and development efforts.

Chemical Identification and Physicochemical
Properties

2-[(4-hydroxyphenyl)methyl]propanedioic acid is a derivative of malonic acid and is
characterized by the presence of a p-hydroxybenzyl group. It has been identified as a naturally
occurring compound in licorice (Glycyrrhiza species) and also has applications as a reagent in
the synthesis of thyroxin derivatives and as a stabilizer for plastic materials.

Table 1: Physicochemical Properties of 2-[(4-hydroxyphenyl)methyl]propanedioic acid
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Property Value Source(s)
CAS Number 90844-16-9 Generic
Molecular Formula C10H100s5 [1][2]
Molecular Weight 210.18 g/mol [11[2]
2-{(4-
IUPAC Name hydroxyphenyl)methyllpropane  Generic
dioic acid
(p-hydroxybenzyl)malonic acid,
[(4-
Synonyms [2]
Hydroxyphenyl)methyl]propane
dioic acid
Appearance White crystalline solid [3]
Melting Point Approximately 135 °C [3]
Solubility Soluble in water and DMSO. [3][4]
pKa Data not available

Synthesis and Analytical Characterization
Synthesis

While a specific, detailed protocol for the synthesis of 2-[(4-hydroxyphenyl)methyl]propanedioic
acid is not readily available in the reviewed literature, a general approach can be inferred from
the synthesis of related compounds. The synthesis of its diethyl ester derivative, for instance,
involves the reaction of diethyl malonate with 4-hydroxybenzyl chloride in the presence of a
base like sodium ethoxide. Subsequent hydrolysis of the ester groups would yield the desired
carboxylic acid.

Diagram 1: General Synthetic Workflow
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Caption: A potential synthetic route to 2-[(4-hydroxyphenyl)methyl]propanedioic acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and
guantification of 2-[(4-hydroxyphenyl)methyl]propanedioic acid. A reverse-phase C18 column
with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g.,
acetonitrile or methanol) would be appropriate for separation. UV detection at a wavelength
corresponding to the absorbance maximum of the phenyl group would provide sensitive
detection.

Table 2: Representative HPLC Method Parameters

Parameter Condition

Column C18 reverse-phase, 5 um, 4.6 x 250 mm

Gradient or isocratic elution with a mixture of

Mobile Phase
0.1% phosphoric acid in water and methanol
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 275 nm
Injection Volume 10 pL
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Note: Method optimization would be required for specific applications to ensure adequate
resolution, sensitivity, and accuracy.

Spectral Data

Detailed experimental *H NMR, 3C NMR, and mass spectrometry data for 2-[(4-
hydroxyphenyl)methyl]propanedioic acid are not widely published. However, predicted spectral
characteristics can be inferred from its structure.

e 1H NMR: Expected signals would include aromatic protons from the p-substituted benzene
ring, a methine proton adjacent to the carboxyl groups, and a methylene group attached to
the aromatic ring.

e 13C NMR: Signals would correspond to the carboxyl carbons, aromatic carbons (with distinct
shifts for the hydroxyl- and alkyl-substituted carbons), and the aliphatic methine and
methylene carbons.

e Mass Spectrometry: The molecular ion peak [M-H]~ would be expected at m/z 209 in
negative ion mode. Common fragmentation would likely involve the loss of CO:z (44 Da) from
the carboxylic acid groups.

Biological Activity: Inhibition of Lipogenesis

2-[(4-hydroxyphenyl)methyl]propanedioic acid has been shown to inhibit insulin-induced
lipogenesis in rat adipocytes with an ICso value of 3.8 uM.

Mechanism of Action

The precise mechanism of inhibition has not been fully elucidated. However, as a malonic acid
derivative, it is plausible that it or its corresponding CoA ester acts as a competitive inhibitor of
key enzymes in the fatty acid synthesis pathway. A likely target is acetyl-CoA carboxylase
(ACCQC), the rate-limiting enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. By
inhibiting ACC, the supply of malonyl-CoA, the primary building block for fatty acid elongation,
would be reduced, thereby decreasing de novo lipogenesis.

Diagram 2: Insulin Signaling and Inhibition of Lipogenesis
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Caption: Proposed mechanism of lipogenesis inhibition by 2-[(4-
hydroxyphenyl)methyl]propanedioic acid.

Experimental Protocol: In Vitro Lipogenesis Assay in
Rat Adipocytes

This protocol provides a general framework for assessing the inhibitory effect of 2-[(4-
hydroxyphenyl)methyl]propanedioic acid on insulin-stimulated de novo lipogenesis in primary
rat adipocytes.

Materials:

Male Sprague-Dawley rats (150-200 g)

e Collagenase (Type I)

» Krebs-Ringer bicarbonate buffer (KRB) supplemented with 1% BSA and 2.5 mM glucose
 Insulin

e [3H]-glucose or [**C]-glucose

e 2-[(4-hydroxyphenyl)methyl]propanedioic acid

¢ Scintillation cocktail and vials

Lipid extraction solvents (e.g., Dole's reagent: isopropanol:heptane:1N H2SOa4, 40:10:1)
Procedure:

« |solation of Adipocytes:

o Euthanize rats and aseptically dissect epididymal fat pads.

o Mince the fat pads and digest with collagenase in KRB buffer at 37°C with gentle shaking
for 60 minutes.

o Filter the cell suspension through a nylon mesh to remove undigested tissue.
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o

o

Wash the isolated adipocytes three times with KRB buffer by allowing them to float and
aspirating the infranatant.

Resuspend the adipocytes in fresh KRB buffer.

e Lipogenesis Assay:

[e]

Aliquot the adipocyte suspension into vials.

Pre-incubate the cells with varying concentrations of 2-[(4-
hydroxyphenyl)methyl]propanedioic acid (or vehicle control) for 30 minutes at 37°C.

Stimulate lipogenesis by adding a submaximal concentration of insulin (e.g., 1 nM).
Include a basal (no insulin) control.

Add radiolabeled glucose ([3H]-glucose or [**C]-glucose) to each vial.

Incubate for 2 hours at 37°C with gentle shaking.

Stop the reaction by adding Dole's reagent.

Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.
Transfer an aliquot of the upper organic phase to a scintillation vial.

Evaporate the solvent and add scintillation cocktail.

Quantify the incorporated radioactivity using a liquid scintillation counter.

o Data Analysis:

Calculate the rate of glucose incorporation into lipids (e.g., in nmol glucose/10° cells/hour).

Determine the percentage inhibition of insulin-stimulated lipogenesis for each
concentration of the test compound.

Calculate the ICso value by plotting the percentage inhibition against the logarithm of the
compound concentration.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Diagram 3: Experimental Workflow for Lipogenesis Assay
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Caption: Workflow for the in vitro assessment of lipogenesis inhibition.

Toxicological Profile
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Comprehensive toxicological data for 2-[(4-hydroxyphenyl)methyl]propanedioic acid is limited.
The available information suggests that related compounds may cause skin and eye irritation.
No data on acute toxicity (LDso) or mutagenicity (e.g., Ames test) was found in the public
domain.

Table 3: Summary of Toxicological Data

Test Result Source(s)

Acute Oral Toxicity (LDso) Data not available

) o ] May cause skin irritation
Skin Irritation/Corrosion [5]
(based on related compounds)

May cause serious eye

Eye Irritation/Damage irritation (based on related [5][6]
compounds)
Mutagenicity (Ames Test) Data not available

Safety Precautions:

Due to the lack of comprehensive safety data, it is recommended to handle 2-[(4-
hydroxyphenyl)methyl]propanedioic acid with standard laboratory precautions. This includes
wearing personal protective equipment (gloves, safety glasses, and a lab coat), working in a
well-ventilated area, and avoiding inhalation of dust or direct contact with skin and eyes.

Conclusion

2-[(4-hydroxyphenyl)methyl]propanedioic acid (CAS 90844-16-9) is a compound with
demonstrated biological activity as an inhibitor of insulin-induced lipogenesis. This technical
guide has summarized the available physicochemical, synthetic, analytical, and biological data.
Significant data gaps remain, particularly in the areas of detailed spectral characterization, a
specific and optimized synthesis protocol, and comprehensive toxicological evaluation. Further
research is warranted to fully characterize this compound and explore its therapeutic potential.
The provided experimental frameworks should serve as a valuable resource for researchers
and drug development professionals interested in pursuing further studies on this molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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